molecular formula C19H14BrClN2O4S B301028 5-{[5-(5-Bromo-2-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}-2-chlorobenzoic acid

5-{[5-(5-Bromo-2-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}-2-chlorobenzoic acid

Cat. No. B301028
M. Wt: 481.7 g/mol
InChI Key: IIMOATJKUQYTQH-HYEKDMSNSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-{[5-(5-Bromo-2-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}-2-chlorobenzoic acid, also known as BMB, is a compound that has gained significant attention in scientific research due to its potential therapeutic properties. BMB is a thiazolidine-based compound that exhibits antiproliferative and cytotoxic effects on various cancer cell lines.

Mechanism of Action

5-{[5-(5-Bromo-2-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}-2-chlorobenzoic acid exerts its anticancer effects by targeting multiple cellular pathways. 5-{[5-(5-Bromo-2-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}-2-chlorobenzoic acid has been shown to inhibit the activity of the enzyme thioredoxin reductase, which is involved in the regulation of cellular redox balance. By inhibiting thioredoxin reductase, 5-{[5-(5-Bromo-2-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}-2-chlorobenzoic acid disrupts the redox balance of cancer cells, leading to oxidative stress and ultimately cell death. 5-{[5-(5-Bromo-2-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}-2-chlorobenzoic acid has also been found to inhibit the activity of the proteasome, a cellular complex involved in the degradation of proteins. By inhibiting the proteasome, 5-{[5-(5-Bromo-2-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}-2-chlorobenzoic acid disrupts protein homeostasis in cancer cells, leading to cell death.
Biochemical and Physiological Effects
5-{[5-(5-Bromo-2-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}-2-chlorobenzoic acid has been shown to exhibit selective cytotoxicity towards cancer cells, while sparing normal cells. This selectivity is thought to be due to the higher levels of oxidative stress in cancer cells compared to normal cells. 5-{[5-(5-Bromo-2-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}-2-chlorobenzoic acid has also been found to inhibit the migration and invasion of cancer cells, indicating its potential as an anti-metastatic agent. Additionally, 5-{[5-(5-Bromo-2-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}-2-chlorobenzoic acid has been shown to induce autophagy, a cellular process involved in the degradation of damaged cellular components.

Advantages and Limitations for Lab Experiments

5-{[5-(5-Bromo-2-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}-2-chlorobenzoic acid has several advantages for lab experiments. It is relatively easy to synthesize and has been extensively studied for its anticancer properties. However, 5-{[5-(5-Bromo-2-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}-2-chlorobenzoic acid also has some limitations. It is not very water-soluble, which can make it difficult to administer in animal studies. Additionally, 5-{[5-(5-Bromo-2-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}-2-chlorobenzoic acid has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.

Future Directions

There are several future directions for the study of 5-{[5-(5-Bromo-2-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}-2-chlorobenzoic acid. One area of interest is the development of 5-{[5-(5-Bromo-2-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}-2-chlorobenzoic acid analogs with improved solubility and bioavailability. Another area of interest is the investigation of the synergistic effects of 5-{[5-(5-Bromo-2-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}-2-chlorobenzoic acid with other anticancer agents. Additionally, the potential of 5-{[5-(5-Bromo-2-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}-2-chlorobenzoic acid as an anti-metastatic agent warrants further investigation. Finally, the safety and efficacy of 5-{[5-(5-Bromo-2-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}-2-chlorobenzoic acid in clinical trials should be evaluated to determine its potential as a therapeutic agent for cancer.

Synthesis Methods

5-{[5-(5-Bromo-2-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}-2-chlorobenzoic acid can be synthesized by reacting 5-bromo-2-methoxybenzaldehyde with 3-methyl-4-oxo-2-thioxo-1,3-thiazolidine and 2-chlorobenzoic acid in the presence of a base. The reaction yields 5-{[5-(5-Bromo-2-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}-2-chlorobenzoic acid as a yellow solid with a melting point of 245-247°C.

Scientific Research Applications

5-{[5-(5-Bromo-2-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}-2-chlorobenzoic acid has been extensively studied for its potential as an anticancer agent. Studies have shown that 5-{[5-(5-Bromo-2-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}-2-chlorobenzoic acid exhibits cytotoxic effects on various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 5-{[5-(5-Bromo-2-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}-2-chlorobenzoic acid has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 5-{[5-(5-Bromo-2-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}-2-chlorobenzoic acid has been found to inhibit the growth of cancer cells by disrupting the cell cycle.

properties

Product Name

5-{[5-(5-Bromo-2-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}-2-chlorobenzoic acid

Molecular Formula

C19H14BrClN2O4S

Molecular Weight

481.7 g/mol

IUPAC Name

5-[[(5Z)-5-[(5-bromo-2-methoxyphenyl)methylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino]-2-chlorobenzoic acid

InChI

InChI=1S/C19H14BrClN2O4S/c1-23-17(24)16(8-10-7-11(20)3-6-15(10)27-2)28-19(23)22-12-4-5-14(21)13(9-12)18(25)26/h3-9H,1-2H3,(H,25,26)/b16-8-,22-19?

InChI Key

IIMOATJKUQYTQH-HYEKDMSNSA-N

Isomeric SMILES

CN1C(=O)/C(=C/C2=C(C=CC(=C2)Br)OC)/SC1=NC3=CC(=C(C=C3)Cl)C(=O)O

SMILES

CN1C(=O)C(=CC2=C(C=CC(=C2)Br)OC)SC1=NC3=CC(=C(C=C3)Cl)C(=O)O

Canonical SMILES

CN1C(=O)C(=CC2=C(C=CC(=C2)Br)OC)SC1=NC3=CC(=C(C=C3)Cl)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.